Hymenialdisine - 82005-12-7

Hymenialdisine

Catalog Number: EVT-254090
CAS Number: 82005-12-7
Molecular Formula: C11H10BrN5O2
Molecular Weight: 324.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hymenialdisine, also known as 10Z-Hymenialdisine, is a bromopyrrole alkaloid originally isolated from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa []. It is characterized by a unique pyrrolo[2,3-c]azepin-8-one ring system bonded to a glycocyamidine ring [].

Hymenialdisine has garnered significant interest in scientific research due to its potent inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinase Kinase-1 (MEK1), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1) []. This broad spectrum of activity has led to investigations into its potential therapeutic applications for various diseases, including cancer, Alzheimer's disease, and osteoarthritis.

Synthesis Analysis

The synthesis of Hymenialdisine and its analogues presents a significant challenge due to the complex tricyclic core structure. Several strategies have been developed, primarily focusing on the generation of novel azafulvenium ions and their regioselective heterodimerization with 2-aminoimidazole (AI) to create the tricyclic core []. A protodebromination/oxidation strategy has been employed to selectively generate the desired alpha-bromo substitution pattern seen in Hymenialdisine []. Additionally, the 2-aminoimidazole moiety has been shown to be a useful precursor to the glycocyamidine unit found in Hymenialdisine and its debrominated derivative, Debromohymenialdisine [].

Molecular Structure Analysis

The molecular structure of Hymenialdisine is characterized by a pyrrolo[2,3-c]azepin-8-one ring system fused to a glycocyamidine ring []. The presence of a bromine atom at the alpha position of the pyrrole ring contributes to its biological activity. Structural studies have also highlighted the importance of the azepinone ring in forming crucial hydrogen bonds with target proteins, particularly kinases [].

Chemical Reactions Analysis

Hymenialdisine has been subjected to various chemical reactions, primarily to generate diverse analogues for structure-activity relationship studies. Palladium-catalyzed Suzuki cross-coupling reactions have been employed to introduce various substituents at the 2-position of the indole ring in Hymenialdisine analogues []. These reactions enable the efficient introduction of both electron-donating and electron-withdrawing groups, expanding the chemical space for exploring the biological activity of Hymenialdisine derivatives.

Mechanism of Action

Hymenialdisine exerts its biological effects primarily through the inhibition of protein kinases []. It acts as a competitive inhibitor by binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of substrate proteins []. The specific mechanism of inhibition may vary depending on the target kinase. For instance, Hymenialdisine has been shown to inhibit CDK2 by forming hydrogen bonds with Leu83 and Glu81 residues in the ATP-binding site [].

Applications
  • Anti-inflammatory Effects: Hymenialdisine has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) [, , ]. These effects are primarily attributed to its ability to suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses [, ].

  • Anti-angiogenic Effects: Research suggests that Hymenialdisine possesses anti-angiogenic properties, inhibiting the formation of new blood vessels []. This effect is linked to its suppression of NF-κB activity and the downregulation of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and IL-8 [].

  • Neuroprotective Effects: Studies have highlighted the neuroprotective potential of Hymenialdisine, particularly in the context of oxidative stress []. It has been shown to protect primary cortical neurons from oxidative stress-induced damage by inducing the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response [].

  • Anti-cancer Effects: The potent inhibitory activity of Hymenialdisine against CDKs, which play crucial roles in cell cycle regulation, has led to investigations into its anti-cancer potential. Studies have shown that Hymenialdisine can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells [] and human colorectal carcinoma cells [].

  • Effects on Osteoblast and Osteoclast Function: Hymenialdisine has been shown to exert dual effects on bone cells, inhibiting osteoclastogenesis while promoting osteoblast differentiation []. It suppresses RANKL-induced osteoclast formation and bone resorption by blocking the NF-κB and MAPK signaling pathways []. Concurrently, it stimulates osteoblast differentiation by activating alkaline phosphatase and enhancing matrix mineralization, potentially through the activation of the GSK-3β/β-catenin/T-cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway [].

  • Antiviral Effects: Recent research suggests that Hymenialdisine and its derivatives, Debromohymenialdisine and Oroidin, exhibit antiviral activities against HIV-1 []. Oroidin, in particular, has shown potent inhibition of HIV-1 reverse transcriptase activity [].

Debromohymenialdisine

    Compound Description: Debromohymenialdisine is a marine alkaloid closely related to hymenialdisine, differing only in the absence of the bromine atom on the pyrrole ring. It exhibits a similar biological activity profile, including inhibition of cyclin-dependent kinases (CDKs), mitogen-activated protein kinase kinase-1 (MEK-1), and glycogen synthase kinase 3β (GSK3β). [, , , , , ]

    Relevance: Debromohymenialdisine is frequently studied alongside hymenialdisine, often being co-isolated from the same marine sponge sources. While it generally exhibits weaker potency than hymenialdisine, its similar structure and activity make it a valuable compound for studying structure-activity relationships and exploring potential therapeutic applications. [, , , , ]

10Z-Hymenialdisine

    Compound Description: 10Z-Hymenialdisine is a geometric isomer of hymenialdisine, specifically at the double bond in the seven-membered azepine ring. This isomer exhibits potent anti-angiogenic effects by suppressing NF-κB activity and downstream angiogenic factors like VEGF and IL-8 in pancreatic cancer cell lines. []

    Relevance: Comparing 10Z-Hymenialdisine to hymenialdisine highlights the importance of stereochemistry in biological activity. Despite their structural similarity, the different spatial arrangement in 10Z-Hymenialdisine leads to specific anti-angiogenic properties, suggesting potential therapeutic applications distinct from hymenialdisine. []

3-Bromo-hymenialdisine

    Compound Description: This hymenialdisine analog possesses an additional bromine atom at the 3-position of the pyrrole ring. It demonstrates moderate cytotoxicity against mouse lymphoma cells (L5178y) but is less potent than hymenialdisine and debromohymenialdisine. []

    Relevance: The presence of an additional bromine atom in 3-bromo-hymenialdisine compared to hymenialdisine significantly impacts its biological activity. This structural modification results in decreased potency against certain cancer cell lines, providing valuable insights into the structure-activity relationships within this class of compounds. []

Z-3-Bromohymenialdisine

    Compound Description: This hymenialdisine analog is characterized by a bromine atom at the 3-position of the pyrrole ring and a Z configuration at the double bond within the seven-membered azepine ring. It exhibits moderate activity against various protein kinases, including ARK5, CDK2-CycA, CDK4/CycD1, VEGF-R2, SAK, and PDGFR-beta. It also demonstrates potent cytotoxic activity against the L5178Y cell line. []

Aldisine

    Compound Description: Aldisine is a structural component of hymenialdisine, lacking the glycocyamidine ring system. It exhibits minimal inhibitory effects on interleukin-1β-stimulated prostaglandin E2 formation, unlike hymenialdisine, suggesting the importance of the glycocyamidine moiety for this activity. []

    Relevance: Aldisine serves as a valuable tool for understanding the structure-activity relationships of hymenialdisine. Its lack of activity in specific assays compared to hymenialdisine highlights the crucial role of the glycocyamidine ring in conferring certain biological activities. [, ]

2-Bromoaldisine

    Compound Description: This brominated analog of aldisine exhibits potent anti-viral activity. In particular, it shows significant activity against Viral Protein R (Vpr) in TREx-HeLa-Vpr cells at an effective dose of 10 μM. []

    Relevance: Although 2-bromoaldisine shares structural similarities with hymenialdisine, its distinct antiviral activity against Vpr sets it apart. This highlights the diverse biological activities within this class of compounds and their potential applications beyond kinase inhibition. []

Z-Spongiacidin D

    Compound Description: This marine alkaloid shares the pyrrolo[2,3-c]azepin-8-one core structure with hymenialdisine but possesses a different substituent on the azepine ring. Z-Spongiacidin D exhibits moderate activity against a panel of protein kinases, including ARK5, CDK2-CycA, CDK4/CycD1, VEGF-R2, SAK, and PDGFR-beta. []

    Relevance: The structural similarity and overlapping kinase inhibitory profile of Z-Spongiacidin D with hymenialdisine reinforce the significance of the pyrrolo[2,3-c]azepin-8-one core structure for their biological activity. Investigating variations in the substituents on this core can reveal essential features for specific kinase inhibition profiles. []

(+/-)-Ageliferin

    Compound Description: (±)-Ageliferin, a brominated pyrrole alkaloid structurally related to hymenialdisine, is often found in similar marine sponge sources. This compound displays moderate cytotoxic activity against the HCT116 cell line. []

    Relevance: While (±)-Ageliferin's structure shares similarities with hymenialdisine, its cytotoxic profile against a different cancer cell line suggests subtle variations in their mechanisms of action and potential therapeutic applications. Studying these differences can provide valuable insights for targeted drug development. []

Axinohydantoin

    Compound Description: Axinohydantoin is a marine natural product structurally similar to hymenialdisine, with a hydantoin ring replacing the glycocyamidine moiety. It exhibits cytotoxic and antineoplastic activity. []

    Relevance: Axinohydantoin's structural similarity and overlapping biological activities with hymenialdisine highlight the significance of the core pyrrolo[2,3-c]azepin-8-one scaffold in conferring these properties. This suggests that modifications to the peripheral ring systems can be explored to fine-tune the pharmacological profile. []

Z-Axinohydantoin and Debromo-Z-Axinohydantoin

    Compound Description: These compounds are structurally related to hymenialdisine and axinohydantoin, featuring a hydantoin ring instead of the glycocyamidine moiety. Z-Axinohydantoin and Debromo-Z-Axinohydantoin act as inhibitors of protein kinase C (PKC), with IC50 values of 9.0 and 22 μM, respectively. []

    Relevance: Comparing Z-Axinohydantoin and Debromo-Z-Axinohydantoin with hymenialdisine emphasizes the impact of the peripheral ring system on biological activity. While hymenialdisine also inhibits PKC, these analogs exhibit selectivity for this kinase, suggesting a potential for developing more targeted therapeutic agents. []

Kenpaullone

    Compound Description: Kenpaullone is a synthetic CDK inhibitor structurally distinct from hymenialdisine but shares its biological target. It is known to inhibit various CDKs, including CDK2, and also demonstrates activity against checkpoint kinase 2 (Chk2). [, ]

    Relevance: Although structurally different, Kenpaullone serves as a valuable reference point when studying hymenialdisine's mechanism of action and therapeutic potential. The shared CDK inhibitory activity highlights a common target for both compounds, suggesting possible convergence on similar signaling pathways despite different chemical structures. [, ]

Indirubin

    Compound Description: Indirubin, a natural compound with a distinct structure from hymenialdisine, also exhibits inhibitory activity against CDKs. []

    Relevance: Like kenpaullone, indirubin serves as another example of a structurally distinct CDK inhibitor. Comparing its activity profile with hymenialdisine can offer insights into potential shared or divergent downstream effects and guide the development of novel therapeutic strategies targeting CDKs. []

Properties

CAS Number

82005-12-7

Product Name

Hymenialdisine

IUPAC Name

(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C11H10BrN5O2

Molecular Weight

324.13 g/mol

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+

InChI Key

ATBAETXFFCOZOY-QPJJXVBHSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Synonyms

Alternative Name: SK&F 108752

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.